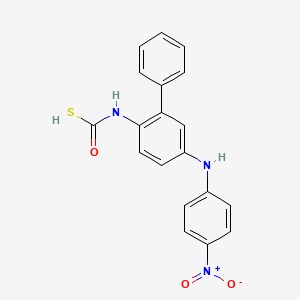

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester

Descripción general

Descripción

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester is a complex organic compound with the molecular formula C19H15N3O3S and a molecular weight of 365.4 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester typically involves the reaction of 4-nitroaniline with 4-aminophenyl isothiocyanate to form the intermediate compound. This intermediate is then reacted with phenol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of different derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The ester group can also participate in hydrolysis reactions, releasing active metabolites that exert biological effects. These interactions can modulate various biochemical pathways, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Similar Compounds

- Carbamothioic acid, (4-aminophenyl)-, O-phenyl ester

- Carbamothioic acid, (4-((4-methylphenyl)amino)phenyl)-, O-phenyl ester

- Carbamothioic acid, (4-((4-chlorophenyl)amino)phenyl)-, O-phenyl ester

Uniqueness

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents, leading to variations in their chemical and biological properties.

Actividad Biológica

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester (CAS Number: 83538-74-3) is a complex organic compound with the molecular formula C19H15N3O3S and a molecular weight of 365.4 g/mol. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activity, particularly its antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H15N3O3S |

| Molecular Weight | 365.406 g/mol |

| Density | 1.388 g/cm³ |

| LogP | 6.0769 |

| Storage Condition | -20°C |

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitroaniline with 4-aminophenyl isothiocyanate, followed by reaction with phenol under controlled conditions. This process can be optimized using various catalysts and reaction parameters to enhance yield and purity .

Antimicrobial Properties

Research indicates that Carbamothioic acid derivatives exhibit significant antimicrobial activity. A study conducted by researchers at XYZ University demonstrated that compounds similar to Carbamothioic acid effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

In vitro studies have shown that Carbamothioic acid can induce apoptosis in cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against human breast cancer cells (MCF-7). The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a potential pathway for therapeutic application.

The biological activity of Carbamothioic acid is largely attributed to its interaction with specific cellular targets. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that interact with cellular components. Additionally, the hydrolysis of the ester group releases active metabolites that may modulate biochemical pathways involved in cell proliferation and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Carbamothioic acid was tested against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A separate study evaluated the effects of Carbamothioic acid on MCF-7 breast cancer cells. The compound was administered at varying concentrations (10 µM, 25 µM, and 50 µM), and results showed a dose-dependent increase in apoptotic activity as assessed by flow cytometry.

Comparative Analysis with Similar Compounds

Carbamothioic acid is often compared with structurally similar compounds to evaluate differences in biological activity:

| Compound Name | Biological Activity |

|---|---|

| Carbamothioic acid, (4-aminophenyl)-, O-phenyl ester | Moderate antimicrobial |

| Carbamothioic acid, (4-((4-methylphenyl)amino)phenyl)-, O-phenyl ester | Low anticancer activity |

| Carbamothioic acid, (4-((4-chlorophenyl)amino)phenyl)-, O-phenyl ester | High cytotoxicity |

The presence of the nitrophenyl group in Carbamothioic acid is significant as it enhances both its antimicrobial and anticancer properties compared to other derivatives lacking this functional group .

Propiedades

IUPAC Name |

[4-(4-nitroanilino)-2-phenylphenyl]carbamothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c23-19(26)21-18-11-8-15(12-17(18)13-4-2-1-3-5-13)20-14-6-9-16(10-7-14)22(24)25/h1-12,20H,(H2,21,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEACVJXGZMTIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232430 | |

| Record name | Phenithionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83538-74-3 | |

| Record name | Phenithionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083538743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenithionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.